
(S)-6-Cyano nornicotine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Cyano nornicotine is a derivative of nornicotine, an alkaloid found in various plants, including the tobacco plant (Nicotiana tabacum). This compound is chemically similar to nicotine but lacks a methyl group. It is a precursor to the carcinogen N-nitrosonornicotine, which is produced during the curing and processing of tobacco
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Cyano nornicotine can be achieved through several methods. One common route involves the demethylation of nicotine, which can be accomplished by reaction with silver oxide . Another method is the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or sodium borohydride . These reactions typically yield a racemic mixture, which can then be separated to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves the use of solid-supported reagents and scavengers to achieve efficient synthesis. This method allows for the production of both enantiomers of nicotine and its derivatives . The use of solid-supported reagents helps in achieving high yields and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-6-Cyano nornicotine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of hydrogen gas with palladium on carbon as a catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various reduced forms of the compound.
科学研究应用
(S)-6-Cyano nornicotine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying the effects of nicotine and its derivatives on biological systems. In medicine, it is investigated for its potential therapeutic applications, including its role in nicotine addiction and its effects on nicotinic acetylcholine receptors . In industry, it is used in the development of tobacco products with reduced levels of harmful alkaloids .
作用机制
The mechanism of action of (S)-6-Cyano nornicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It possesses high affinity for alpha-6 and alpha-7 subunits of nAChRs . By binding to these receptors, it can modulate neurotransmitter release, particularly dopamine, in the brain. This modulation is crucial for understanding its effects on nicotine addiction and its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Nornicotine: Chemically similar to (S)-6-Cyano nornicotine but lacks the cyano group.
Nicotine: Contains a methyl group and is the primary alkaloid in tobacco.
Anabasine: Another pyridine alkaloid found in tobacco with similar biological effects.
Anatabine: A minor alkaloid in tobacco with distinct pharmacological properties.
Uniqueness
This compound is unique due to the presence of the cyano group, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications, particularly in studying the effects of nicotine derivatives on nAChRs and their potential therapeutic uses .
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
5-[(2S)-pyrrolidin-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1 |
InChI 键 |
SRTGBZLPXOKAQC-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](NC1)C2=CN=C(C=C2)C#N |
规范 SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



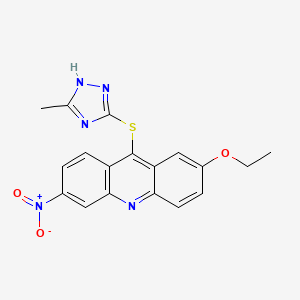
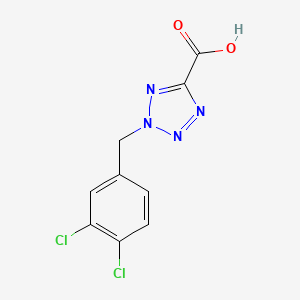
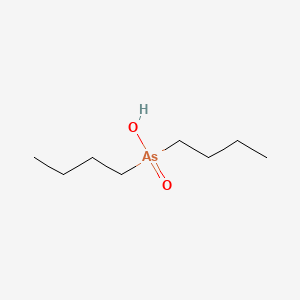




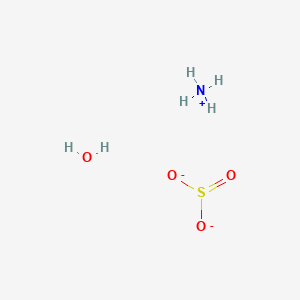

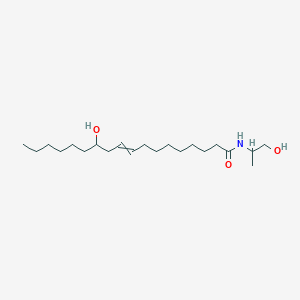
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
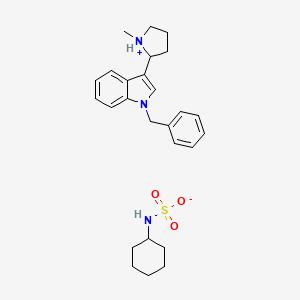
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
